molecular formula C19H17N3 B13767072 Triphenyl guanidine CAS No. 603-53-2

Triphenyl guanidine

Cat. No.: B13767072
CAS No.: 603-53-2
M. Wt: 287.4 g/mol
InChI Key: RYCFRVNAZOREPC-UHFFFAOYSA-N
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Description

Triphenyl guanidine is an organic compound with the molecular formula C₁₉H₁₇N₃. It is a derivative of guanidine, where three phenyl groups are attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl guanidine can be synthesized through several methods. One common approach involves the reaction of aniline with cyanamide in the presence of a base, followed by the addition of benzyl chloride. Another method includes the reaction of diphenylamine with cyanogen bromide under basic conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Triphenyl guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include substituted guanidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Triphenyl guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenyl guanidine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include the inhibition of kinase activity and the binding to DNA, which can affect gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl guanidine is unique due to its guanidine functionality, which imparts high basicity and the ability to form stable complexes with various biological molecules. This makes it particularly useful in biological and medicinal chemistry .

Properties

CAS No.

603-53-2

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

1,1,2-triphenylguanidine

InChI

InChI=1S/C19H17N3/c20-19(21-16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21)

InChI Key

RYCFRVNAZOREPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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